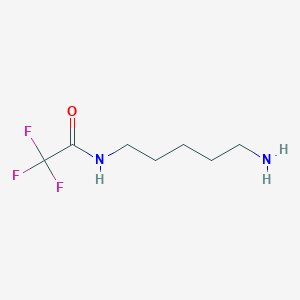

N-(5-Aminopentyl)-2,2,2-trifluoroacetamide

Description

Contextual Significance of Trifluoroacetamide (B147638) Derivatives in Contemporary Chemical and Biochemical Disciplines

Trifluoroacetamide derivatives are widely recognized for their unique electronic and steric properties, which stem from the presence of the highly electronegative trifluoromethyl (CF3) group. This group significantly influences the chemical reactivity and physical properties of the parent molecule. In disciplines such as medicinal chemistry, materials science, and biochemistry, the trifluoroacetyl group serves multiple purposes.

One of the most prominent roles of the trifluoroacetyl group is as a protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis. google.com The trifluoroacetamide is stable under a range of reaction conditions but can be cleaved under specific, mild basic conditions, making it an effective and orthogonal protecting group. acs.orgorganic-chemistry.org This allows for complex molecular architectures to be assembled with high precision.

Furthermore, the incorporation of fluorine atoms into organic molecules can dramatically alter their biological properties. More than 20% of all pharmaceuticals contain fluorine, a testament to the element's ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. sigmaaldrich.com The trifluoroacetyl moiety, therefore, is not just a synthetic tool but also a key component in the design of novel bioactive compounds. Research has shown that the substitution of hydrogen with fluorine can impact the thermodynamics of molecular interactions, such as antigen-antibody binding.

Overview of Research Utility and Scope for Aminoalkyl Trifluoroacetamides

Aminoalkyl trifluoroacetamides, such as N-(5-Aminopentyl)-2,2,2-trifluoroacetamide, serve as versatile bifunctional building blocks in organic synthesis. mdpi.com The presence of a free primary amine at one end of the molecule and a protected amine at the other allows for sequential chemical modifications. This makes them ideal starting materials for the synthesis of more complex molecules, including polymers, ligands for metal catalysis, and probes for biochemical studies.

The aliphatic chain provides flexibility and can be tailored in length to modulate the spacing between functional groups, which is crucial in the design of molecules intended to interact with specific biological targets. The primary amine can be readily functionalized through various reactions, such as acylation, alkylation, and Schiff base formation, to attach a wide array of functionalities.

In the field of proteomics, which involves the large-scale study of proteins, derivatives of aminoalkyl trifluoroacetamides can be utilized. nih.gov For instance, they can be incorporated into probes designed to study post-translational modifications of proteins or to serve as linkers in affinity chromatography for the purification of specific proteins. The trifluoroacetyl group can also be used as a label for 19F NMR spectroscopy, a powerful analytical technique for studying molecular interactions and conformations in biological systems.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its synthesis can be readily achieved through standard chemical methods. The trifluoroacetylation of one of the amino groups of 1,5-diaminopentane (cadaverine) can be accomplished using reagents like ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640) under controlled conditions to favor mono-acylation.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C7H13F3N2O |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in many organic solvents |

Table 2: Related Compound Properties - N-(5-aminopentyl)acetamide

| Property | Value | Reference |

| Molecular Formula | C7H16N2O | google.com |

| Molecular Weight | 144.22 g/mol | google.com |

| IUPAC Name | N-(5-aminopentyl)acetamide | google.com |

| Topological Polar Surface Area | 52 Ų | google.com |

| Hydrogen Bond Donor Count | 2 | google.com |

| Hydrogen Bond Acceptor Count | 2 | google.com |

Structure

3D Structure

Properties

CAS No. |

183724-35-8 |

|---|---|

Molecular Formula |

C7H13F3N2O |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

N-(5-aminopentyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)12-5-3-1-2-4-11/h1-5,11H2,(H,12,13) |

InChI Key |

YSGNIOUCBHVYJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(5-Aminopentyl)-2,2,2-trifluoroacetamide and Related Structures

The preparation of this selectively protected diamine can be achieved through several strategic approaches.

A primary route to this compound involves the selective mono-trifluoroacetylation of 1,5-diaminopentane. This process requires careful control of reaction conditions to favor the acylation of only one of the two primary amine groups. Reagents such as ethyl trifluoroacetate (B77799) are often employed for this purpose. wikipedia.org The difference in reactivity between the two amine groups in the starting diamine is typically not large enough for inherent selectivity, thus statistical control and careful manipulation of stoichiometry and reaction conditions are crucial.

Table 1: Reagents for Selective Mono-trifluoroacetylation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Ethyl trifluoroacetate | High temperatures (e.g., >85°C) may be required. | google.com |

| Trifluoroacetic anhydride (B1165640) | Often used with a base to neutralize the acid byproduct. | synarchive.com |

Trifluoroacetic anhydride (TFAA) is a highly reactive and effective reagent for the trifluoroacetylation of amines. organic-chemistry.orgsigmaaldrich.com Its high electrophilicity allows for rapid amide bond formation. In the context of synthesizing this compound, TFAA can be used, but its high reactivity necessitates careful control to prevent di-acylation of the starting diamine. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct. synarchive.com Other related reagents, such as ethyl trifluoroacetate, can also be used and may offer better control over the reaction, although sometimes requiring more forcing conditions. wikipedia.orggoogle.com

The mechanism of amidation using TFAA involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by the departure of a trifluoroacetate anion.

An alternative synthetic strategy involves the hydrogenation of an unsaturated precursor. For instance, a molecule containing a double or triple bond, or a nitro group, at a position that would yield the five-carbon chain upon reduction could be first protected with a trifluoroacetyl group at the amine. Subsequent hydrogenation of the unsaturation would then lead to the desired this compound. This approach can be advantageous when the unsaturated starting materials are more readily available or when it allows for the introduction of other functionalities.

Advanced Synthetic Protocols and Methodological Innovations

Recent advancements in organic synthesis have focused on developing more efficient and atom-economical methods. These include one-pot procedures and the optimization of catalytic systems.

One-Pot Synthetic Procedures

While a specific one-pot synthesis for this compound is not extensively documented in the provided search results, general one-pot methodologies for the formation of amides and the introduction of trifluoroacetyl groups are relevant. For instance, one-pot procedures for the synthesis of nitro fatty acids have utilized trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (B128534) (NEt3) to facilitate related transformations. researchgate.net Similar principles could be conceptually applied to the selective acylation of diamines. A hypothetical one-pot synthesis could involve the in-situ formation of a mixed anhydride or an activated ester of trifluoroacetic acid, which then selectively reacts with one of the amino groups of 1,5-diaminopentane.

Optimized Reaction Conditions and Catalytic Systems for Amidation

The formation of the amide bond in this compound is a critical step in its synthesis. Traditional methods often involve the use of highly reactive acylating agents like trifluoroacetic anhydride. However, research into catalytic amidation reactions aims to provide milder and more selective alternatives.

Catalytic methods for amidation are of great interest as they often proceed under neutral conditions and with higher functional group tolerance. mdpi.com While direct catalytic amidation of amines with trifluoroacetic acid is challenging, the use of coupling reagents or activating agents in catalytic amounts is a more common strategy.

Furthermore, 2,2,2-trifluoroethanol (B45653) has been shown to mediate the catalytic amidation of unactivated esters, suggesting its potential role in facilitating amide bond formation involving fluoroalkyl groups. rsc.org Transition-metal-free coupling reactions for the synthesis of trifluoroacetanilides have also been developed, utilizing 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as the trifluoroacetylation reagent in the presence of a base. thieme-connect.de These innovative catalytic systems could potentially be adapted for the efficient and selective synthesis of this compound.

Applications in Chemical Biology and Advanced Materials Research

Design and Implementation in Linker Technologies

Linkers are critical components in the design of conjugates, acting as the bridge that connects two or more distinct molecules, such as an antibody and a cytotoxic drug. The design and chemical properties of a linker are paramount as they significantly influence the stability, solubility, pharmacokinetics, and efficacy of the resulting conjugate. nih.govwuxiapptec.com N-(5-Aminopentyl)-2,2,2-trifluoroacetamide serves as a precursor to or a segment of such linkers, where its aminopentyl chain provides spacing and its protected amine offers a site for controlled chemical manipulation.

Bioconjugation is the process of chemically joining two molecules, where at least one is a biomolecule. The trifluoroacetamide (B147638) moiety of this compound makes it particularly useful in this context, primarily by serving as a protecting group for the primary amine. This protection strategy allows chemists to perform reactions on other parts of a molecule without affecting the amine. The protecting group can then be removed under specific, mild conditions to reveal the amine, which can then be used to attach the linker to a biomolecule or another molecular entity. guidechem.comsynarchive.com

Key principles of ADC linker design include:

Stability: The linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the toxic payload which could harm healthy tissues.

Payload Release: Once the ADC binds to the target cancer cell and is internalized, the linker must allow for the efficient release of the active drug. frontiersin.org

Solubility and Aggregation: The linker should not negatively impact the solubility of the ADC or promote aggregation. In some cases, linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), are designed to increase solubility. broadpharm.comwuxiapptec.com

Conjugation Chemistry: The linker must possess reactive handles that allow for efficient and controlled attachment to both the antibody and the payload. nih.gov Common conjugation sites on antibodies include the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues. nih.gov

The ultimate goal is to create a linker that balances stability in circulation with efficient payload release at the tumor site, thereby maximizing the therapeutic window. frontiersin.org

In the development of biochemical probes and assays, this compound can be employed as a versatile building block. A biochemical probe is a molecule used to study and visualize biological processes. The compound's structure is ideal for creating probes with a "handle" for attachment.

The trifluoroacetyl group serves as a latent reactive site. It protects the primary amine during the synthesis of the probe's core structure. Once the core is assembled, the trifluoroacetamide can be selectively removed under mild basic conditions, such as with potassium carbonate in methanol/water, to expose the primary amine. guidechem.comsynarchive.com This newly freed amine can then be conjugated to a reporter molecule (like a fluorophore), a solid support for use in an assay, or a targeting ligand. The five-carbon chain acts as a flexible spacer, physically separating the functional part of the probe from its attachment point, which can be critical for maintaining the probe's biological activity.

For example, in developing a probe for a specific enzyme, the aminopentyl linker could be attached to an enzyme inhibitor. After deprotection, the terminal amine could be linked to a fluorescent dye. This allows researchers to visualize the location and binding of the inhibitor within cells or tissues. Similarly, in assay development, such as in TaqMan protein assays which combine antibody-based binding with qPCR signal amplification, linkers are essential for connecting the antibody to the oligonucleotide. thermofisher.com The structural motifs found in this compound are fundamental to the linkers used in such advanced diagnostic tools.

The specific architecture of a linker—its length, flexibility, and chemical nature—has a profound impact on the properties of the final conjugate. frontiersin.orgrsc.org The use of a precursor like this compound allows for the precise installation of a five-carbon aliphatic spacer.

Length and Flexibility: The pentyl chain provides distance and rotational freedom between the conjugated molecules. This separation can be crucial for preventing steric hindrance, for instance, allowing an antibody in an ADC to bind to its antigen without interference from the attached payload. frontiersin.org

Stability: The physical stability of a conjugate, particularly its propensity to aggregate, is influenced by the properties of the antibody, the payload, and the linker. Studies have shown a direct relationship between the hydrophobicity of the linker-drug and the tendency of the ADC to aggregate under thermal stress. nih.gov

The table below summarizes how different aspects of a linker's architecture, exemplified by the features of this compound, can influence the final conjugate.

| Linker Characteristic | Influence on Conjugate Properties |

| Length (e.g., pentyl chain) | Modulates distance between conjugated moieties, potentially reducing steric hindrance and improving target binding. frontiersin.org |

| Flexibility (e.g., aliphatic chain) | Allows for better orientation of the attached molecules for optimal interaction with their biological targets. |

| Hydrophobicity (e.g., alkyl chain, trifluoroacetyl group) | Can impact solubility, aggregation, and pharmacokinetic profiles. wuxiapptec.comnih.gov Balancing hydrophobicity is key to stable and effective conjugates. wuxiapptec.com |

| Chemical Handles (e.g., protected amine) | Determines the strategy for conjugation and the stability of the linkage. nih.gov |

Linkers used in drug conjugates are broadly categorized as either cleavable or non-cleavable, based on their mechanism of payload release. broadpharm.comnih.gov

Non-Cleavable Linkers: These linkers form a stable bond between the antibody and the payload. The release of the drug occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal enzymes. broadpharm.combiochempeg.com This process releases the payload still attached to the linker and the amino acid residue it was conjugated to. A key advantage of non-cleavable linkers is their high plasma stability, which can reduce off-target toxicity. nih.govbiochempeg.com

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or inside the cancer cell. broadpharm.com This allows for the release of the payload in its unmodified, highly potent form. Common cleavage mechanisms are sensitive to:

Acidity: Hydrazone linkers that break apart in the low pH of endosomes and lysosomes. broadpharm.com

Enzymes: Peptide linkers that are cleaved by proteases like cathepsin B, which are abundant in lysosomes. broadpharm.com

Reducing Environment: Disulfide linkers that are broken by the high intracellular concentration of glutathione (B108866). nih.gov

The trifluoroacetamide group on this compound functions as a component of a cleavable system, though it is more accurately described as a protecting group that is cleaved during synthesis rather than in a biological environment. However, the principle of selective cleavage is central. The trifluoroacetamide amide bond is stable to many reaction conditions but can be readily cleaved under mild basic conditions (e.g., NaOH, K₂CO₃) or by reagents like sodium borohydride. guidechem.comgoogle.com This chemical lability allows it to be used in synthetic strategies where a temporary, cleavable linkage is required before forming the final, stable conjugate.

The table below outlines the primary types of linkers used in research and their mechanisms.

| Linker Type | Release Mechanism | Advantages |

| Cleavable | ||

| Hydrazone | Acid-catalyzed hydrolysis (low pH in endosomes/lysosomes). broadpharm.com | Targets intracellular compartments with lower pH. |

| Peptide-Based | Enzymatic cleavage by proteases (e.g., cathepsins) in lysosomes. broadpharm.com | High plasma stability and specific release mechanism. |

| Disulfide | Reduction by high intracellular glutathione concentrations. nih.gov | Exploits the difference in reducing potential between plasma and the cell interior. |

| Non-Cleavable | Proteolytic degradation of the antibody in the lysosome. biochempeg.com | High plasma stability, potentially lower off-target toxicity. nih.govbiochempeg.com |

Utility in Bioconjugation Strategies

Building Block for Complex Molecular Architectures

Beyond its role in linkers, this compound is a valuable bifunctional building block for the synthesis of more complex molecules. Its structure provides two distinct points for chemical modification: the trifluoroacetamide group and the carbon backbone.

The primary utility stems from the differential reactivity of its two ends. The trifluoroacetamide group effectively "masks" the primary amine, preventing it from reacting while chemical transformations are carried out elsewhere on the molecule. google.comgoogle.com For instance, a molecule containing this compound could be elongated or attached to another scaffold through reactions involving the alkyl chain, without affecting the protected amine.

Following these transformations, the trifluoroacetyl protecting group can be cleanly removed to liberate the primary amine. guidechem.com This newly exposed amine provides a reactive handle for a second, distinct set of chemical reactions. This step-wise approach is fundamental in the construction of precisely defined, complex structures such as peptide-drug conjugates, sequence-defined polymers, or components for advanced materials. The use of trifluoromethyl-containing amine derivatives as versatile building blocks is a recognized strategy for introducing unique electronic properties and stability into organic molecules. nih.gov

Construction of Modified Oligoamines and Polyamines

Polyamines are ubiquitous polycations essential for numerous cellular processes, including cell proliferation, differentiation, and maintaining the stability of nucleic acids. nih.govhmdb.canih.gov The controlled, stepwise synthesis of modified or unnatural polyamine analogues is a key strategy for developing therapeutic agents and biochemical probes.

This compound serves as a critical building block in this field. The trifluoroacetamide group provides robust protection of one amine functionality while the other remains free for reaction. This allows for the directional, stepwise elongation of a polyamine chain. For instance, the free amine can be coupled to another protected amino acid or polyamine precursor. Following this coupling, the trifluoroacetyl group can be selectively removed under specific conditions (typically mild basic hydrolysis) to reveal a new primary amine, which is then available for further chain extension. This iterative process enables the precise construction of oligoamines with defined lengths, spacing, and terminal functionalities. This strategy is a cornerstone of solid-phase synthesis approaches to creating complex polyamine derivatives. nih.gov The natural occurrence of acetylated polyamines, such as N-acetylcadaverine, underscores the biological relevance of N-acylated polyamine precursors in metabolic regulation. hmdb.caebi.ac.uk

Functionalization of Nucleosides and Nucleic Acids

The ability to introduce specific modifications into DNA and RNA is fundamental to diagnostics, therapeutics, and the study of nucleic acid biology. This compound provides a linker and a protected functional group for this purpose.

The compound is used to create "convertible nucleosides," which are phosphoramidite (B1245037) building blocks used in automated solid-phase oligonucleotide synthesis. nih.gov In this approach, the aminopentyl group is first attached to a nucleoside, typically at the 5-position of pyrimidines or the C8-position of purines, or at the 5' or 3' terminus. The terminal amine of the attached pentyl chain is protected with the trifluoroacetyl group.

This modified nucleoside phosphoramidite can be incorporated at any desired position within a synthetic DNA or RNA strand using standard synthesis protocols. The trifluoroacetyl group is stable to the repetitive coupling and oxidation steps of the synthesis cycle. Once the full oligonucleotide has been assembled, the protecting group is removed during the final deprotection and cleavage step, revealing a primary amine at the end of the five-carbon linker. nih.gov This newly exposed amine serves as a versatile chemical handle for post-synthetic conjugation, allowing researchers to attach a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, cross-linking agents, or therapeutic payloads, to a specific site on the nucleic acid. nih.gov

Research has shown that backbone heterogeneity, such as the inclusion of unnatural 2'-5' linkages instead of the native 3'-5' linkages, can decrease the thermal stability of an RNA duplex. ebi.ac.uk The destabilizing effect of such modifications can be advantageous in certain research contexts, for example, by facilitating the thermal separation of strands for applications like PCR or for the replication of primitive RNA molecules in origin-of-life studies. ebi.ac.uk While the primary purpose of the aminopentyl linker is often for conjugation, understanding its inherent impact on duplex stability and the potential disruption of base-pairing or catalytic activity is crucial for the rational design of functional nucleic acid-based tools and probes. ebi.ac.uk

Synthesis of Diverse Heterocyclic Compounds and Functional Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry and materials science. sigmaaldrich.comfrontiersin.orgsrdorganics.com Bifunctional building blocks like this compound represent potential starting materials for the synthesis of various heterocyclic systems.

The molecule contains two key functional groups: a secondary amide and a protected primary amine. After deprotection of the terminal amine to yield N-(5-aminopentyl)acetamide, the resulting amino-amide can be used in cyclization reactions. For example, intramolecular cyclization, though potentially challenging due to the formation of a seven-membered ring, could yield a substituted diazepanone. More commonly, the diamine portion of the deprotected molecule can undergo intermolecular condensation with dicarbonyl compounds (e.g., 1,4- or 1,5-diketones) or their equivalents to form nitrogen-containing heterocycles such as substituted pyrrolidines or piperidines. nih.gov Furthermore, advanced synthetic methods involving the activation of the amide group itself can facilitate cyclization reactions to form unique heterocyclic structures like cyclic amidines. nih.gov The presence of both a nucleophilic amine and an amide group in one molecule provides a versatile platform for constructing complex molecular architectures.

Reagent in Mechanistic Organic Chemistry Studies

Beyond its role as a building block, this compound and related trifluoroacetamides are valuable reagents for investigating reaction mechanisms, particularly in the field of C-N bond formation.

Investigations into Hydroamidation Reactions

Hydroamidation is a powerful atom-economical reaction that involves the addition of an N-H bond of an amide across an alkene C=C double bond to form a more complex amide. Research into the scope and mechanism of this reaction has utilized various amides to establish baseline reactivity.

Studies have shown that trifluoroacetamides can participate in base-catalyzed hydroamidation reactions with alkenes like methyl acrylate (B77674) and acrylonitrile. nih.gov While N-aryl trifluoroacetamides exhibit high reactivity, achieving near-quantitative conversions, N-alkyl trifluoroacetamides like this compound also undergo the reaction, although typically with lower conversion rates and requiring stronger bases or longer reaction times. nih.gov These investigations are crucial for defining the substrate scope and limitations of the reaction, providing valuable data for synthetic chemists looking to employ this methodology.

The table below summarizes typical findings from studies on hydroamidation reactions involving trifluoroacetamides.

| Amide Type | Alkene | Base | Reactivity/Conversion | Reference |

| N-Aryl Trifluoroacetamide | Acrylonitrile | DBU | Near quantitative conversion | nih.gov |

| N-Alkyl Trifluoroacetamide | Acrylonitrile | DBU / Hunig's Base | Lower conversion and slower rates | nih.gov |

| N-Aryl Acetamide | Acrylonitrile | DBU | >95% conversion within 1 hour | nih.gov |

| N-Alkyl Acetamide | Methyl Acrylate | KOtBu | Significantly lower rates and conversions | nih.gov |

This interactive table summarizes findings on hydroamidation reactivity based on the amide and reaction conditions.

Role in Friedel-Crafts Acylation of Complex Substrates

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones. nih.govorganic-chemistry.orgnih.govmdpi.comyoutube.com These products are valuable intermediates in the synthesis of a wide array of fine chemicals and biologically active molecules. nih.govnih.gov The reaction typically involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, traditionally from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.govyoutube.com However, the scope and utility of this reaction can be expanded through the strategic use of protecting groups on complex substrates.

The trifluoroacetamide group, present in this compound, plays a crucial role in facilitating the Friedel-Crafts acylation of complex molecules. This protecting group offers significant advantages, particularly in terms of stability under the harsh, acidic conditions required for the reaction.

One of the primary challenges in the Friedel-Crafts acylation of substrates bearing sensitive functional groups, such as amines, is the prevention of undesirable side reactions. The trifluoroacetamide group serves as a robust shield for the amine functionality. Unlike many other common amine protecting groups, such as t-butyl (BOC) or benzyl (B1604629) (Cbz), the trifluoroacetamide group is notably stable in the presence of strong Lewis acids, which are essential for activating the acylating agent. nih.gov This stability ensures that the protecting group remains intact throughout the acylation process, preventing the amine from interfering with the reaction and allowing for the selective acylation of the desired aromatic moiety.

Furthermore, the use of amides directly as acylating agents in Friedel-Crafts reactions is generally challenging due to the high strength of the carbon-nitrogen bond, which hinders the formation of the reactive acyl cation intermediate. nih.gov However, research has shown that destabilized amides can undergo this reaction. nih.gov In the context of this compound, the trifluoroacetamide group is not the acylating agent itself but rather a protecting group. This allows the molecule to be used as a substrate in reactions where another part of the molecule contains the acylating functionality or where the aminopentyl chain is being attached to an already acylated aromatic ring.

Studies on related N-trifluoroacetyl (TFA)-protected amino acids have demonstrated the utility of this protecting group in Friedel-Crafts acylation. For instance, N-trifluoroacetyl-protected α-amino acid N-hydroxysuccinimide esters have been explored as effective acyl donors. nih.gov This approach circumvents the use of more reactive and less stable acyl chlorides. nih.gov The stability of the TFA group is paramount in these reactions, enabling the clean formation of chiral N-protected α-amino aryl-ketones, which are valuable precursors for various biologically active compounds. nih.gov

The table below summarizes findings from research on Friedel-Crafts acylation utilizing TFA-protected substrates, illustrating the conditions and outcomes that highlight the utility of this protecting group.

| Acyl Donor | Arene Substrate | Lewis Acid/Promoter | Solvent | Yield | Reference |

| N-TFA-l-Isoleucine-OSu | Ferrocene | Trifluoromethanesulfonic acid | CH₂Cl₂ | High | nih.gov |

| N-TFA-l-allo-Isoleucine-OSu | Ferrocene | Trifluoromethanesulfonic acid | CH₂Cl₂ | High | nih.gov |

| Benzoic acid N-hydroxysuccinimide ester | Pyrene | Trifluoromethanesulfonic acid | Not specified | Good | nih.gov |

| p-Methoxybenzoic acid N-hydroxysuccinimide ester | Pyrene | Trifluoromethanesulfonic acid | Not specified | Good | nih.gov |

This table is representative of the types of Friedel-Crafts acylations where TFA-protected compounds are utilized, based on available literature.

In the context of advanced materials research, the ability to selectively functionalize aromatic platforms using Friedel-Crafts acylation is critical. The use of substrates like this compound, with its protected amine, allows for the introduction of long-chain functional groups onto aromatic polymers or surfaces. This can be used to tailor the material's properties, such as solubility, thermal stability, or its ability to interact with other molecules, which is essential for the development of novel sensors, catalysts, and biocompatible materials.

Analytical Methodologies Utilizing Trifluoroacetamide Derivatives

Derivatization Agents for Enhanced Spectroscopic Analysis

The introduction of a trifluoroacetamide (B147638) group into a molecule, a process known as derivatization, is a widely employed strategy in chemical analysis to improve the analytical characteristics of the target compound. This is particularly beneficial for molecules that may otherwise exhibit poor performance in certain analytical systems.

Application in Gas Chromatography-Mass Spectrometry (GC/MS) for Analytical Research

Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, many biologically relevant molecules, including amines, are often non-volatile and polar, making them unsuitable for direct GC/MS analysis. Derivatization with reagents that introduce a trifluoroacetamide group can significantly enhance the volatility and thermal stability of these analytes, leading to improved chromatographic peak shape and sensitivity. chemicalbook.comchemicalbook.comspectrabase.comnih.gov

In the context of N-(5-Aminopentyl)-2,2,2-trifluoroacetamide, the compound itself is a derivatized form of 1,5-diaminopentane (cadaverine). The trifluoroacetylation of the primary amino group makes the molecule more amenable to GC/MS analysis compared to its underivatized precursor. The electron-capturing nature of the trifluoromethyl group can also enhance sensitivity in certain GC detectors.

Research Findings:

Studies on long-chain alkyl amines have demonstrated that derivatization with trifluoroacetic anhydride (B1165640) (TFAA) yields trifluoroacetylated derivatives with excellent properties for GC/MS analysis. rsc.org These derivatives typically exhibit clean total ion chromatograms and produce characteristic fragmentation patterns upon electron impact ionization, which aids in their identification. chemicalbook.comrsc.org For instance, the analysis of trifluoroacetyl derivatives of various aminoethanols has been shown to be more effective than that of their trimethylsilyl (B98337) (TMS) counterparts. chemicalbook.com

Hypothetical GC/MS Data for this compound:

The following table presents hypothetical, yet scientifically plausible, GC/MS data for this compound, based on the analysis of similar N-alkyl-trifluoroacetamides.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Retention Time (min) | ~15-20 | Dependent on the GC column and temperature program. The presence of the polar amide and non-polar alkyl chain will influence its elution characteristics. |

| Molecular Ion (m/z) | 198 | Represents the intact molecule. |

| Key Fragment 1 (m/z) | 114 | Corresponds to the [CF3CONHCH2]+ fragment, a characteristic ion for N-trifluoroacetylated amines. |

| Key Fragment 2 (m/z) | 85 | Represents the [C5H11N]+ fragment from cleavage of the amide bond. |

| Key Fragment 3 (m/z) | 69 | Corresponds to the [CF3]+ ion, a common fragment for trifluoromethyl-containing compounds. |

Facilitation of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution. The presence of the trifluoroacetamide group in this compound offers distinct advantages for NMR analysis, primarily through the use of both ¹H and ¹⁹F NMR spectroscopy. spectrabase.comnih.govacs.org

The trifluoromethyl (CF₃) group provides a unique ¹⁹F NMR signal that is highly sensitive to the local chemical environment. nih.gov This sensitivity can be exploited to probe conformational changes and intermolecular interactions. Furthermore, the coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) can provide valuable information about the three-dimensional structure of the molecule. acs.orgrsc.org

Research Findings:

Recent studies on trifluoroacetamide derivatives have highlighted the utility of through-space ¹H-¹⁹F spin-spin couplings for stereochemical and conformational analysis. nih.govacs.org Techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to identify protons that are in close spatial proximity to the trifluoromethyl group, even if they are separated by several bonds. nih.govacs.org This information is crucial for determining the preferred conformation of the molecule in solution. nih.govacs.org

For a molecule like this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the pentyl chain and the NH proton of the amide group. The chemical shift of the NH proton can be particularly informative about hydrogen bonding interactions. nih.gov The ¹⁹F NMR spectrum would exhibit a singlet for the CF₃ group, the chemical shift of which would be influenced by the solvent and any molecular interactions.

Hypothetical NMR Data for this compound:

The table below provides hypothetical ¹H and ¹⁹F NMR data for this compound, based on published data for analogous compounds. nih.govrsc.orgnih.gov

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|---|

| ¹H | ~7.5-8.5 | br s | -NH- | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| ¹H | ~3.2-3.4 | q | -CH₂-NHCOCF₃ | Coupling to the adjacent CH₂ and NH protons. |

| ¹H | ~2.6-2.8 | t | -CH₂-NH₂ | Chemical shift for the methylene (B1212753) group adjacent to the free amino group. |

| ¹H | ~1.3-1.7 | m | -CH₂-CH₂-CH₂- | Overlapping signals for the central methylene groups of the pentyl chain. |

| ¹⁹F | ~ -75 to -77 | s | -CF₃ | The chemical shift is sensitive to the electronic environment. |

Computational and Theoretical Investigations of Trifluoroacetamide Structures

Molecular Modeling and Conformational Analysis for Related Compounds

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like N-(5-Aminopentyl)-2,2,2-trifluoroacetamide. These analyses for analogous compounds consistently utilize a combination of molecular mechanics (MM) and quantum chemical methods to identify stable conformers and the energetic barriers between them.

Research on various N-alkyl-trifluoroacetamides has shown that the amide bond can exist in either a Z (cis) or E (trans) configuration. nih.gov For secondary amides like this compound, the E conformation is generally favored due to reduced steric hindrance between the trifluoromethyl group and the N-alkyl substituent. The flexible five-carbon chain of the pentyl group can adopt numerous conformations, leading to a complex potential energy surface with multiple local minima.

Computational studies on similar molecules, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides, have successfully employed Density Functional Theory (DFT) calculations, often with the B3PW91 functional and a 6-311++G(df,p) basis set, to investigate conformational equilibria. nih.gov These studies reveal that the preferred conformations are often stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, it is plausible that the terminal amino group could interact with the trifluoroacetamide (B147638) moiety, leading to specific folded conformations.

The general approach to conformational analysis for such compounds involves:

An initial broad search for conformers using molecular mechanics force fields (like MMFF) or genetic algorithms. nih.govnih.gov

Subsequent optimization of the located low-energy conformers using more accurate DFT methods. nih.gov

Calculation of thermodynamic properties to determine the relative populations of conformers at a given temperature. nih.gov

These methods have been successfully applied to various amides, providing results that are in good agreement with experimental data from NMR spectroscopy and X-ray crystallography. nih.gov

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating electronic structure, spectroscopic properties, and reaction mechanisms. For trifluoroacetamides, DFT calculations have been instrumental in confirming conformational preferences and understanding spectroscopic data.

Studies on tertiary trifluoroacetamides have utilized DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) to demonstrate the greater stability of E-amide diastereomers over their Z-amide counterparts. nih.gov These calculations can predict the energy difference between conformers, which allows for the estimation of their equilibrium ratios based on the Boltzmann distribution, often showing a strong preference for the E form. nih.gov

Furthermore, quantum chemistry is used to predict spectroscopic features that are key for experimental characterization. For instance, theoretical calculations of NMR shielding tensors can help in the assignment of complex ¹H and ¹³C NMR spectra. researchgate.net This is particularly relevant for trifluoroacetamides, where through-space couplings between protons and the fluorine atoms of the CF₃ group can complicate spectral interpretation. nih.gov DFT calculations have been used to support conformations deduced from these observed couplings. nih.gov

In the context of chemical reactivity, DFT can be used to model reaction pathways and transition states. For example, understanding the mechanisms of acylation or deprotection of the trifluoroacetamide group would rely on these computational approaches. Research on related systems, such as the superelectrophilic activation of α,β-unsaturated compounds, demonstrates how DFT can unravel complex reaction mechanisms, including protonation steps and the energetics of reaction pathways. nih.gov For this compound, such calculations could provide insights into its stability, potential for intramolecular cyclization, and interactions with biological macromolecules.

Future Perspectives and Emerging Research Avenues

Expansion of Synthetic Utility for Novel Molecular Construction

The presence of two distinct reactive sites in N-(5-Aminopentyl)-2,2,2-trifluoroacetamide—the nucleophilic primary amine and the trifluoroacetamide (B147638) moiety—opens up a wide array of possibilities for the construction of novel and complex molecular architectures. The primary amine serves as a versatile handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger molecular frameworks.

The trifluoroacetamide group, while often utilized as a protecting group for amines, also presents unique opportunities for synthetic manipulation. Its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups. Furthermore, the trifluoroacetyl group can be cleaved under specific conditions to liberate the primary amine, enabling sequential and site-selective reactions. This controlled deprotection is a valuable strategy in multi-step syntheses.

Future research is expected to focus on leveraging these features to synthesize a diverse range of molecules. For instance, this compound could serve as a key monomer or cross-linking agent in the development of novel polymers with tailored properties. The incorporation of the trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity of the resulting materials.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Products |

| Primary Amine | Acylation | Amides, Peptides |

| Primary Amine | Alkylation | Secondary and Tertiary Amines |

| Primary Amine | Reductive Amination | Substituted Amines |

| Trifluoroacetamide | Hydrolysis/Deprotection | Diamines |

Development of Advanced Chemical Probes and Research Tools

The intrinsic properties of the trifluoroacetamide group make this compound an attractive candidate for the development of advanced chemical probes and research tools. The trifluoromethyl group is an excellent spectroscopic marker for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique known for its high sensitivity and the absence of background signals in biological systems. This allows for the precise tracking and monitoring of molecules incorporating this moiety in complex biological environments.

Moreover, the trifluoroacetamide group has been shown to act as a quencher of tryptophan fluorescence. This property can be exploited to design probes for studying protein-ligand interactions. For example, a molecule containing this compound could be designed to bind to a specific protein. Upon binding, the trifluoroacetamide group could come into proximity with a tryptophan residue in the protein, leading to a measurable change in fluorescence intensity, thereby providing insights into the binding event. Trifluoroacetamide has also been utilized as a probe for determining membrane potential.

The primary amine of this compound provides a convenient point of attachment for other functionalities, such as fluorophores, affinity tags, or cross-linking agents. This modularity allows for the creation of a wide range of sophisticated probes for various applications in proteomics and cellular biology.

Interdisciplinary Research Opportunities in Chemical Biology and Functional Materials

The versatile nature of this compound is set to catalyze interdisciplinary research, bridging the gap between chemical biology and functional materials science.

In the realm of chemical biology , this compound can be utilized as a linker for bioconjugation, connecting bioactive molecules to proteins, antibodies, or nanoparticles. The defined length of the pentyl chain and the distinct chemical properties of its termini allow for precise control over the architecture of these conjugates. Such conjugates are instrumental in the development of targeted drug delivery systems, diagnostic agents, and tools for studying biological processes. The trifluoroacetamide group can also be used to modify the properties of peptides and other biomolecules, for instance, to enhance their stability or cellular uptake.

In the field of functional materials , this compound holds promise for the creation of advanced materials with unique properties. Its incorporation into polymers can lead to materials with low dielectric constants, high thermal stability, and specific surface properties. For example, a novel difunctional benzoxazine with o-trifluoroacetamide functionality has been synthesized and shown to produce a high-performance polybenzoxazole with a low dielectric constant and high thermal stability, suggesting potential applications in the microelectronics and aerospace industries acs.orgresearchgate.netconicet.gov.ar. The amine functionality allows for the grafting of these polymers onto surfaces or the creation of cross-linked networks, leading to the development of functional coatings, membranes, and hydrogels.

The convergence of these fields will likely lead to the development of innovative "smart" materials that can interact with biological systems in a controlled manner. For instance, surfaces modified with polymers derived from this compound could be designed to selectively capture specific proteins or cells, or to release therapeutic agents in response to a biological stimulus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.